molecular formula C33H50N2 B287905 2,5-ditert-butyl-N-{3-[(2,5-ditert-butylphenyl)imino]-1-methylbutylidene}aniline

2,5-ditert-butyl-N-{3-[(2,5-ditert-butylphenyl)imino]-1-methylbutylidene}aniline

Cat. No. B287905
M. Wt: 474.8 g/mol
InChI Key: FQXWOGBMXRPYQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-ditert-butyl-N-{3-[(2,5-ditert-butylphenyl)imino]-1-methylbutylidene}aniline, also known as DIBA, is a chemical compound that has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In

Scientific Research Applications

2,5-ditert-butyl-N-{3-[(2,5-ditert-butylphenyl)imino]-1-methylbutylidene}aniline has been studied for its potential applications in various fields of scientific research. In materials science, 2,5-ditert-butyl-N-{3-[(2,5-ditert-butylphenyl)imino]-1-methylbutylidene}aniline has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors. In organic electronics, 2,5-ditert-butyl-N-{3-[(2,5-ditert-butylphenyl)imino]-1-methylbutylidene}aniline has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). In biomedical research, 2,5-ditert-butyl-N-{3-[(2,5-ditert-butylphenyl)imino]-1-methylbutylidene}aniline has been studied for its potential applications as an antitumor agent and as a probe for imaging amyloid plaques in Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2,5-ditert-butyl-N-{3-[(2,5-ditert-butylphenyl)imino]-1-methylbutylidene}aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in tumor growth and cell proliferation. 2,5-ditert-butyl-N-{3-[(2,5-ditert-butylphenyl)imino]-1-methylbutylidene}aniline has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Biochemical and Physiological Effects:
2,5-ditert-butyl-N-{3-[(2,5-ditert-butylphenyl)imino]-1-methylbutylidene}aniline has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 2,5-ditert-butyl-N-{3-[(2,5-ditert-butylphenyl)imino]-1-methylbutylidene}aniline can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2,5-ditert-butyl-N-{3-[(2,5-ditert-butylphenyl)imino]-1-methylbutylidene}aniline has also been shown to have anti-inflammatory effects and to inhibit the formation of amyloid plaques in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-ditert-butyl-N-{3-[(2,5-ditert-butylphenyl)imino]-1-methylbutylidene}aniline in lab experiments is that it is relatively easy to synthesize and purify. 2,5-ditert-butyl-N-{3-[(2,5-ditert-butylphenyl)imino]-1-methylbutylidene}aniline is also stable under a wide range of conditions, making it a versatile building block for the synthesis of organic semiconductors and other materials. One limitation of using 2,5-ditert-butyl-N-{3-[(2,5-ditert-butylphenyl)imino]-1-methylbutylidene}aniline is that it can be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 2,5-ditert-butyl-N-{3-[(2,5-ditert-butylphenyl)imino]-1-methylbutylidene}aniline. One area of interest is the development of new organic semiconductors based on 2,5-ditert-butyl-N-{3-[(2,5-ditert-butylphenyl)imino]-1-methylbutylidene}aniline and other building blocks. Another area of interest is the development of new antitumor agents based on the structure of 2,5-ditert-butyl-N-{3-[(2,5-ditert-butylphenyl)imino]-1-methylbutylidene}aniline. Additionally, there is ongoing research on the use of 2,5-ditert-butyl-N-{3-[(2,5-ditert-butylphenyl)imino]-1-methylbutylidene}aniline as a probe for imaging amyloid plaques in Alzheimer's disease, which could lead to new diagnostic and therapeutic approaches for this disease.

Synthesis Methods

The synthesis of 2,5-ditert-butyl-N-{3-[(2,5-ditert-butylphenyl)imino]-1-methylbutylidene}aniline involves the reaction of 2,5-ditert-butylaniline with 3-[(2,5-ditert-butylphenyl)imino]-1-methylbutylidene in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.

properties

Product Name

2,5-ditert-butyl-N-{3-[(2,5-ditert-butylphenyl)imino]-1-methylbutylidene}aniline

Molecular Formula

C33H50N2

Molecular Weight

474.8 g/mol

IUPAC Name

2-N,4-N-bis(2,5-ditert-butylphenyl)pentane-2,4-diimine

InChI

InChI=1S/C33H50N2/c1-22(34-28-20-24(30(3,4)5)15-17-26(28)32(9,10)11)19-23(2)35-29-21-25(31(6,7)8)16-18-27(29)33(12,13)14/h15-18,20-21H,19H2,1-14H3

InChI Key

FQXWOGBMXRPYQX-UHFFFAOYSA-N

SMILES

CC(=NC1=C(C=CC(=C1)C(C)(C)C)C(C)(C)C)CC(=NC2=C(C=CC(=C2)C(C)(C)C)C(C)(C)C)C

Canonical SMILES

CC(=NC1=C(C=CC(=C1)C(C)(C)C)C(C)(C)C)CC(=NC2=C(C=CC(=C2)C(C)(C)C)C(C)(C)C)C

Origin of Product

United States

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